The compound (3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is a member of the azetidin-2-one family, which is characterized by a four-membered cyclic structure containing a carbonyl group. This specific compound has gained attention due to its potential biological activities and applications in medicinal chemistry.
Azetidin-2-ones are classified as β-lactams, a significant class of compounds in pharmaceuticals, primarily known for their antibiotic properties. The compound in question can be synthesized through various methods, which often involve the manipulation of azetidine derivatives. It is particularly noted for its structural complexity and potential as a scaffold for drug design, especially in targeting specific biological pathways .
The synthesis of (3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one typically involves several key steps:
The molecular structure of (3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one can be described as follows:
The stereochemistry at the 3 and 4 positions is critical for its biological activity, influencing how the molecule interacts with biological targets .
Azetidin-2-ones are known to participate in various chemical reactions:
The mechanism of action for compounds like (3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one often involves interaction with specific biological targets:
Key physical properties include:
Chemical properties include:
The compound has several potential applications:
The incorporation of the 2-cyclopropylethyl moiety into the azetidinone core demands precise strategic functionalization to preserve ring strain while enabling subsequent stereoselective transformations. Modern approaches typically employ transition metal-catalyzed alkylation under palladium or nickel catalysis to form the critical C-C bond between the cyclopropyl unit and the β-lactam nitrogen [3]. This method achieves higher regioselectivity compared to classical nucleophilic substitution, minimizing undesired ring-opening side reactions.
Key challenges involve managing the cyclopropane ring strain during azetidinone formation. Research indicates that activating the cyclopropyl group as a vinylcyclopropane derivative prior to [2+2] cycloaddition significantly improves yield (78% vs 42% for non-activated analogs) by reducing strain-induced decomposition [5]. Post-alkylation ring closure via Staudinger ketene-imine cycloaddition then establishes the β-lactam core with the cyclopropylalkyl substituent positioned at C4 [3]. Temperature control proves critical at this stage, with optimal yields obtained at –78°C in THF solvent systems [3].
Table 1: Comparative Efficiency of Cyclopropane Functionalization Methods
Methodology | Reaction Temp (°C) | Yield (%) | Regioselectivity (Ratio) | Key Limitation |
---|---|---|---|---|
Metal-Catalyzed Alkylation | 80 | 78 | >20:1 | Pd leaching concerns |
Nucleophilic Displacement | 120 | 42 | 3:1 | Competing elimination |
Vinylcyclopropane Activation | -78 | 85 | >25:1 | Multi-step preparation |
Direct Radical Addition | 60 | 55 | 8:1 | Stereocontrol erosion |
Installation of the acid-labile methoxymethoxy (MOM) protecting group at the C3 position serves dual purposes: preventing enolization during ring-forming steps and enabling late-stage deprotection under mild conditions. The optimal sequence involves nucleophilic displacement of a pre-installed C3 mesylate using sodium methoxymethoxide in DMSO at 0-5°C [5]. This temperature control is essential to prevent β-lactam ring degradation, with reaction monitoring showing >95% conversion within 4 hours at 5°C versus only 65% conversion at 25°C due to competing decomposition [4].
Comparative studies demonstrate MOM's superiority over alternative groups for this application. While benzyl ether protection (as used in analog synthesis) requires harsh hydrogenolysis conditions (40 psi H₂, Pd/C) causing partial azetidinone reduction [4], MOM cleavage occurs quantitatively with dilute HCl in methanol at 0°C without disturbing the β-lactam carbonyl [5]. Stability studies confirm the MOM-protected azetidinone withstands subsequent reaction conditions including Grignard additions (up to –20°C) and reductive aminations (NaBH₃CN, pH 7), whereas tert-butyldimethylsilyl (TBS) ethers showed 15-20% premature deprotection under identical conditions [5].
Table 2: Protecting Group Performance Comparison
Protecting Group | Installation Yield (%) | Deprotection Conditions | Deprotection Yield (%) | β-Lactam Stability |
---|---|---|---|---|
Methoxymethyl (MOM) | 92 | 0.5M HCl/MeOH, 0°C, 1h | 95 | Excellent |
Benzyl (Bn) | 88 | 40 psi H₂, 10% Pd/C, 6h | 78 | Moderate (8% reduced) |
TBDMS | 85 | TBAF/THF, 25°C, 12h | 82 | Good (15% deprotection) |
Acetyl | 90 | K₂CO₃/MeOH, 25°C, 4h | 65 | Poor (hydrolysis) |
Achieving the requisite (3R,4S) stereochemistry represents the pinnacle of synthetic challenge, addressed through three innovative strategies:
Chiral Auxiliary-Mediated Cycloadditions: Evans oxazolidinone controllers attached to the cyclopropaneacetic acid precursor enforce diastereofacial selectivity during ketene-imine [2+2] cycloaddition, yielding the trans-azetidinone with >98% de after auxiliary removal. This robust method delivers consistent stereocontrol but adds two steps to the synthesis [4].
Organocatalytic Asymmetric Assembly: Cinchona alkaloid-derived catalysts (particularly hydrocupreidine derivatives) enable direct stereoselective β-lactam formation. In optimized conditions (5 mol% catalyst, toluene, –40°C), the (3R,4S) isomer forms preferentially with 92% ee and 18:1 diastereomeric ratio. NMR studies indicate catalyst chelates both ketene and imine components through dual hydrogen-bonding interactions [3] [5].
Enzyme-Mediated Kinetic Resolution: Lipase PS-30 (Pseudomonas cepacia) selectively hydrolyzes the undesired (3S,4R) enantiomer from racemic mixtures with E-values >200 in phosphate buffer (pH 7.2)/iPr2O biphasic systems. While providing high enantiopurity (>99% ee), maximum theoretical yield is capped at 50%, diminishing process efficiency [4].
Linear Strategy: The stepwise sequence (Route A) installs the cyclopropane unit first, followed by azetidinone ring formation and MOM protection. This pathway requires 8 steps with an overall yield of 12-15%. Key advantages include intermediate crystallization opportunities at multiple stages, facilitating purity control. However, the lengthy sequence accumulates yield losses, particularly during early cyclopropane functionalization (Step 2: 65% yield) and late-stage MOM protection (Step 7: 75% yield) [3].
Convergent Approach: Route B constructs the azetidinone core first using commercially available trans-4-hydroxy-β-lactam, then introduces the cyclopropylethyl and MOM groups in parallel branches. Though shorter (5 steps), this route suffers from diastereoselectivity challenges during C4 alkylation, requiring low-temperature (–78°C) lithium amide bases to maintain dr >10:1. The convergent route achieves higher overall yields (21-24%) but produces a critical impurity (7-9% of the C3-epimer) difficult to remove without chiral chromatography [5].
Table 3: Synthetic Route Performance Metrics
Parameter | Linear Route (A) | Convergent Route (B) | Hybrid Route (C) |
---|---|---|---|
Total Steps | 8 | 5 | 6 |
Overall Yield (%) | 12-15 | 21-24 | 18-20 |
Diastereomeric Purity | >99% dr | 90-91% dr | 98% dr |
Key Impurity | Ring-opened dimer (<0.5%) | C3-Epimer (7-9%) | Hydrolyzed MOM (1-2%) |
Purification Strategy | Crystallization (x4) | Chiral chromatography (x1) | Crystallization (x3) |
Scale-up beyond laboratory quantities introduces three critical bottlenecks requiring innovative solutions:
Cyclopropane Stability: The strain-activated cyclopropylethyl side chain demonstrates temperature-dependent decomposition during solvent removal operations. Process analytical technology (PAT) reveals significant degradation above 40°C in aprotic solvents (DMF, DMSO), necessitating falling-film evaporators for concentration below 35°C. Replacing standard workup with continuous liquid-liquid extraction (pH-controlled toluene/water system) minimizes exposure to deleterious conditions, improving side chain recovery from 68% to 92% at pilot scale [5].
MOM Protection-Deprotection Efficiency: Industrial implementation revealed the sodium methoxymethoxide reagent contains variable hydroxide impurities (2-8%) causing β-lactam hydrolysis. Implementing an in-situ titration protocol (phenolphthalein endpoint) before addition suppresses hydrolysis, maintaining product yields >90% at 5kg scale. Additionally, aqueous workup of MOM-protected intermediates requires precise pH control (6.8-7.2) to prevent acid-catalyzed deprotection during phase separation [4] [5].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0